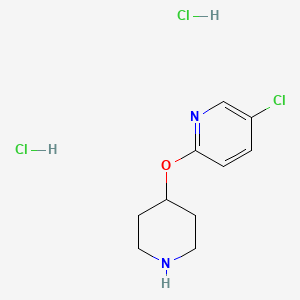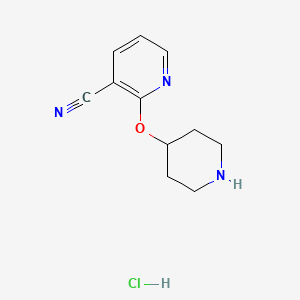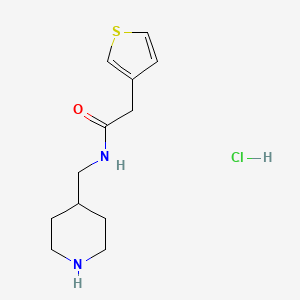![molecular formula C12H16ClNO2 B1418876 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1183471-71-7](/img/structure/B1418876.png)
2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
Overview
Description
“2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide” is an organic compound that belongs to the class of acetamides . It has a molecular weight of 241.72 . The IUPAC name for this compound is 2-chloro-N-ethyl-N-(4-methoxybenzyl)acetamide .
Molecular Structure Analysis
The InChI code for “2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide” is 1S/C12H16ClNO2/c1-3-14(12(15)8-13)9-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
This compound serves as a precursor in the synthesis of various pharmacologically active derivatives. For instance, it can be transformed into chalcone, indole, and quinoline derivatives, which have shown potential as therapeutic agents . The molecular framework of phenoxy acetamide derivatives is explored to design new drugs with improved safety and efficacy.
Anticancer Research
2-Chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide derivatives have been synthesized and evaluated for their cytotoxicity against different human leukemic cell lines, such as PANC-1, HepG2, and MCF7 . These studies are crucial for developing new anticancer therapies, as they provide insights into the compound’s ability to inhibit cancer cell growth.
Chemical Synthesis Techniques
The compound is used in various chemical synthesis techniques to create novel compounds with potential industrial applications. It is involved in reactions that lead to the formation of complex molecules, which can be further studied for their unique properties and applications .
Molecular Modelling and Drug Design
In the field of drug design, 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide is used in molecular modelling to predict the interaction of new compounds with biological targets . This helps in understanding the binding affinities and activities of new drugs, aiding in the design of more effective pharmaceuticals.
Antimicrobial Studies
Derivatives of this compound are studied for their antimicrobial properties. Research into the pharmacological activities of newly synthesized derivatives aims to combat drug resistance by pathogens, providing a pathway to new antimicrobial agents .
Biological Significance and Interaction Studies
The compound’s interactions with various biological molecules are of significant interest. Studies have been conducted to understand how it interacts with proteins and other macromolecules within the cell, which is essential for the development of targeted therapies .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-14(12(15)8-13)9-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXQWKYGXFVAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)OC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)

![N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1418804.png)






![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)